

# Application Note: GC-MS Analysis of N-Nitroso Labetalol in Pharmaceuticals

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## Compound of Interest

Compound Name: *N-Nitroso Labetalol*

Cat. No.: *B13861502*

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## Introduction

The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic effects. **N-Nitroso Labetalol** is a potential impurity in Labetalol drug products, formed by the reaction of the secondary amine group in the Labetalol molecule with nitrosating agents. Regulatory agencies worldwide have set stringent limits for such impurities, necessitating highly sensitive and specific analytical methods for their detection and quantification. This application note details a Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of **N-Nitroso Labetalol** in pharmaceutical drug substances and products, providing a robust protocol for quality control and regulatory compliance.

## Experimental Protocols

This section outlines the detailed methodology for the analysis of **N-Nitroso Labetalol** using GC-MS.

### Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction is a widely used technique to isolate and concentrate nitrosamines from the sample matrix.

Protocol:

- **Sample Weighing:** Accurately weigh approximately 500 mg of the Labetalol drug substance or powdered tablets into a 15 mL centrifuge tube.
- **Dissolution:** Add 5.0 mL of 0.1 N NaOH to the tube and vortex for 2 minutes to dissolve the sample.
- **Extraction:** Add 5.0 mL of dichloromethane (DCM) to the tube.
- **Mixing:** Vortex the mixture vigorously for 5 minutes to ensure efficient extraction of **N-Nitroso Labetalol** into the organic layer.
- **Phase Separation:** Centrifuge the sample at 4000 rpm for 10 minutes to achieve a clear separation of the aqueous and organic layers.
- **Collection:** Carefully transfer the lower organic (DCM) layer to a clean tube using a Pasteur pipette.
- **Drying:** Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.
- **Filtration:** Filter the dried extract through a 0.45  $\mu$ m PTFE syringe filter into a GC vial.

## GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis.

Parameter	Setting
Gas Chromatograph	Agilent 8890 GC or equivalent
Mass Spectrometer	Agilent 5977B MSD or equivalent
Column	DB-WAX or equivalent, 30 m x 0.25 mm, 0.25 $\mu$ m
Injection Mode	Splitless
Injection Volume	1 $\mu$ L
Inlet Temperature	250 $^{\circ}$ C
Carrier Gas	Helium
Flow Rate	1.0 mL/min
Oven Program	Initial temperature of 50 $^{\circ}$ C, hold for 2 min, ramp at 10 $^{\circ}$ C/min to 240 $^{\circ}$ C, hold for 5 min
MS Source Temp.	230 $^{\circ}$ C
MS Quad Temp.	150 $^{\circ}$ C
Ionization Mode	Electron Ionization (EI)
Acquisition Mode	Selected Ion Monitoring (SIM)
Monitored Ions	To be determined based on the mass spectrum of N-Nitroso Labetalol

## Data Presentation

The following tables summarize the expected quantitative performance of the method, based on analogous nitrosamine analyses and LC-MS/MS data for **N-Nitroso Labetalol**.

Table 1: Method Validation Parameters

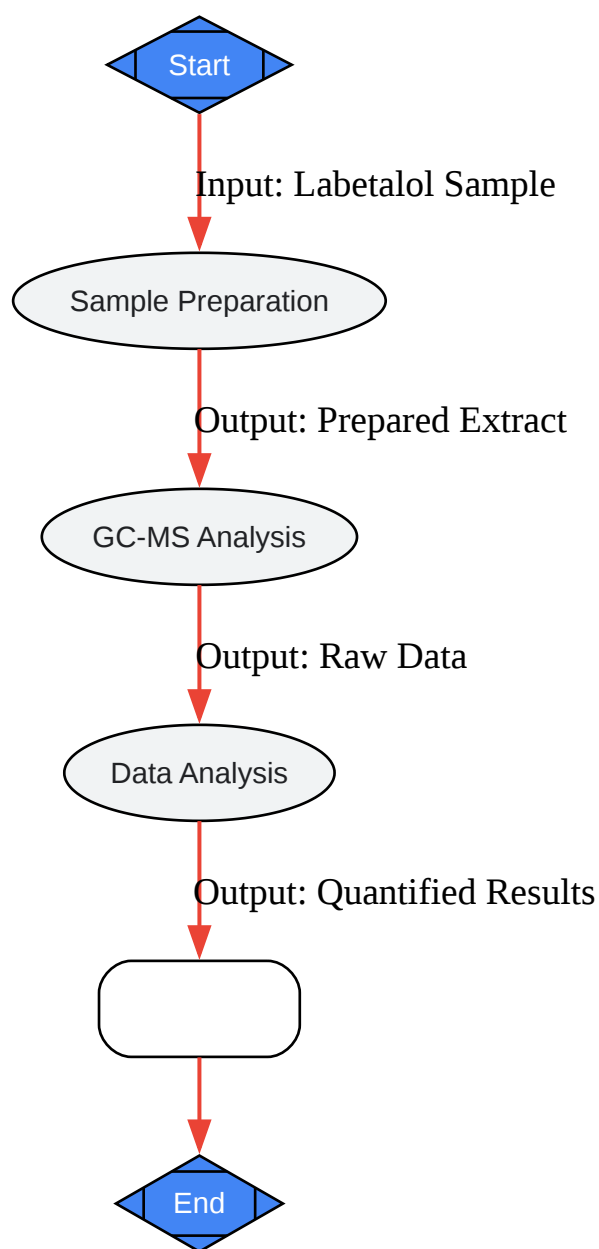
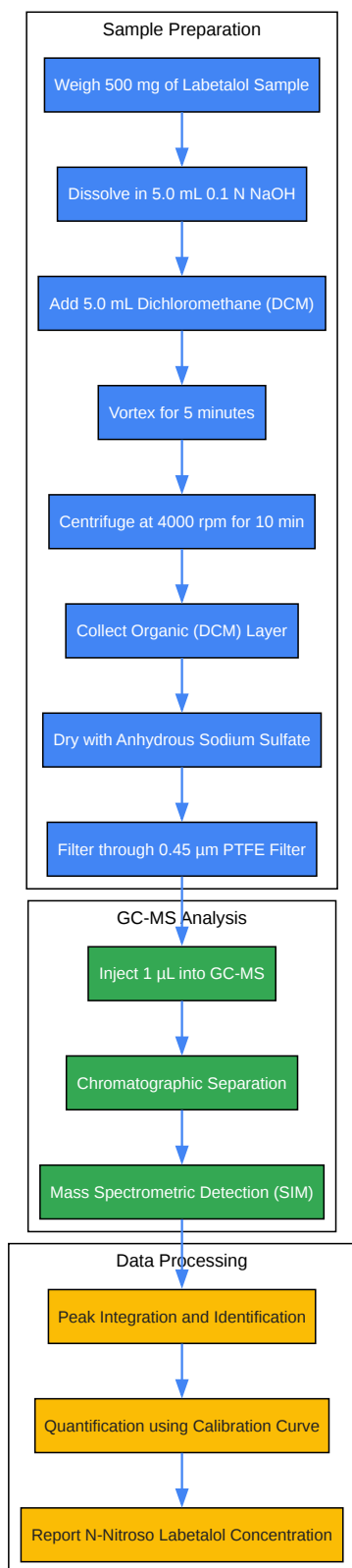
Parameter	Expected Performance
Linearity ( $r^2$ )	> 0.995
Limit of Detection (LOD)	~0.01 ng/mL
Limit of Quantification (LOQ)	~0.03 ng/mL
Accuracy (Recovery)	80 - 120%
Precision (%RSD)	< 15%

Table 2: Quantitative Results from Spiked Samples

Spiking Level (ng/mL)	Mean Recovery (%)	% RSD (n=6)
0.05	95.2	5.8
0.5	98.7	4.2
5.0	101.3	3.1

## Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical steps.



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- To cite this document: BenchChem. [Application Note: GC-MS Analysis of N-Nitroso Labetalol in Pharmaceuticals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13861502#gc-ms-analysis-of-n-nitroso-labetalol-in-pharmaceuticals]

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